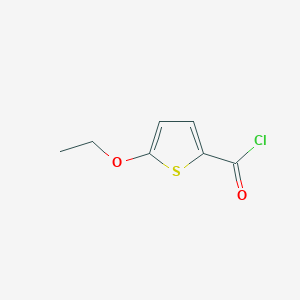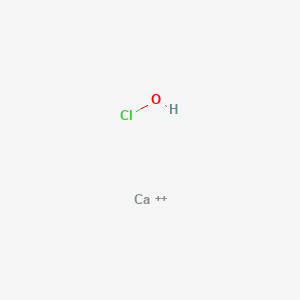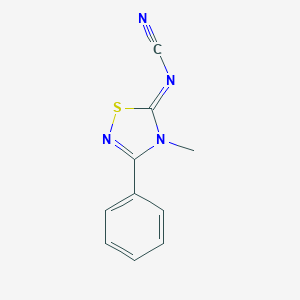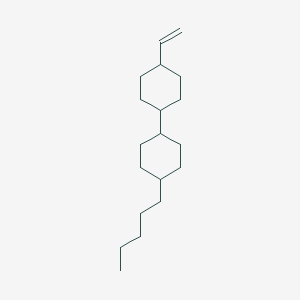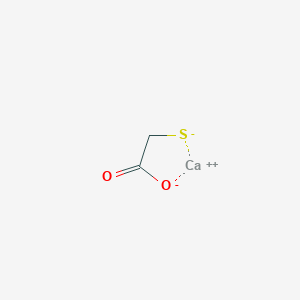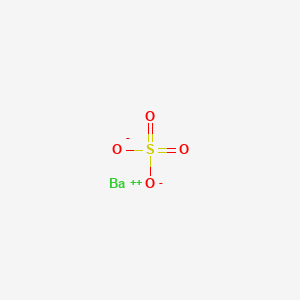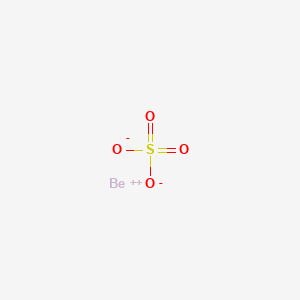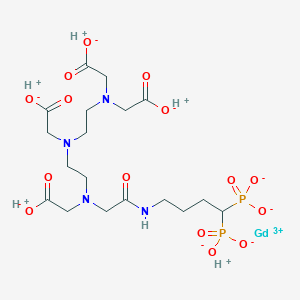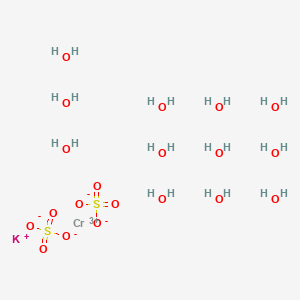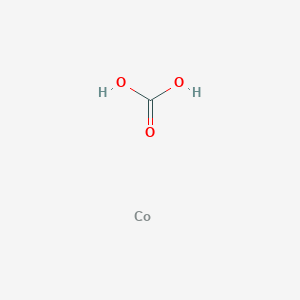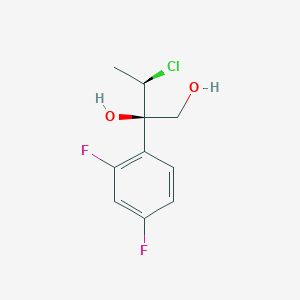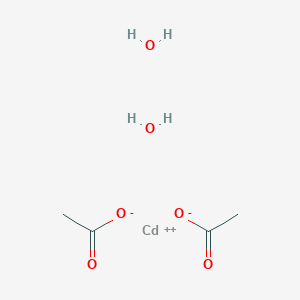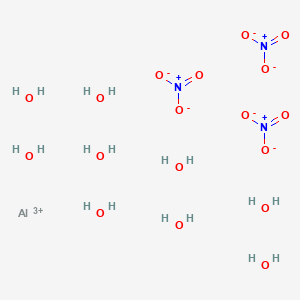
Hexafluorosilicon(2-);manganese(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexafluorosilicon(2-);manganese(2+) is a chemical compound with the formula Mn(H2O)6][SiF6]. It is a coordination compound that contains a manganese(II) ion and a hexafluorosilicate anion. The compound is widely used in scientific research due to its unique properties.
Applications De Recherche Scientifique
Hexafluorosilicon(2-);manganese(2+) has various scientific research applications. One of the most significant applications is in magnetic resonance imaging (MRI). The compound is used as a contrast agent in MRI, which helps to improve the image quality and provide more accurate diagnostic information. The compound is also used in the development of new MRI techniques.
Another application of hexafluorosilicon(2-);manganese(2+) is in the study of the brain. The compound is used to track the movement of manganese ions in the brain, which helps to understand the neural pathways and brain function. The compound is also used in the study of Parkinson's disease and other neurological disorders.
Mécanisme D'action
The mechanism of action of hexafluorosilicon(2-);manganese(2+) is not fully understood. However, it is believed that the compound works by altering the magnetic properties of tissues. The manganese ions in the compound have unpaired electrons, which makes them magnetic. When the compound is introduced into the body, it interacts with the magnetic fields of the tissues, which can be detected by MRI machines.
Effets Biochimiques Et Physiologiques
Hexafluorosilicon(2-);manganese(2+) has no known biochemical or physiological effects on the body. The compound is considered safe for use in scientific research and medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using hexafluorosilicon(2-);manganese(2+) in lab experiments is its magnetic properties. The compound can be used as a contrast agent in MRI, which helps to improve the image quality and provide more accurate diagnostic information. The compound is also useful in the study of the brain and neurological disorders.
One of the limitations of using hexafluorosilicon(2-);manganese(2+) in lab experiments is its cost. The compound is expensive to produce and may not be readily available in some laboratories. Additionally, the compound may not be suitable for all types of experiments and may require specialized equipment.
Orientations Futures
There are several future directions for the use of hexafluorosilicon(2-);manganese(2+) in scientific research. One direction is the development of new MRI techniques using the compound. Another direction is the use of the compound in the study of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, the compound may have applications in the study of cancer and other diseases. Further research is needed to explore these potential applications.
Conclusion
In conclusion, hexafluorosilicon(2-);manganese(2+) is a coordination compound that has various scientific research applications. The compound is used in MRI as a contrast agent and in the study of the brain and neurological disorders. The compound has no known biochemical or physiological effects on the body and is considered safe for use in scientific research and medical applications. While there are some limitations to using the compound in lab experiments, there are also several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of hexafluorosilicon(2-);manganese(2+) involves the reaction of manganese(II) sulfate with potassium hexafluorosilicate in water. The reaction results in the formation of a purple-colored precipitate, which is then filtered and washed with water. The resulting compound is then dried to obtain the final product.
Propriétés
Numéro CAS |
25868-86-4 |
|---|---|
Nom du produit |
Hexafluorosilicon(2-);manganese(2+) |
Formule moléculaire |
F6MnSi |
Poids moléculaire |
197.013 g/mol |
Nom IUPAC |
hexafluorosilicon(2-);manganese(2+) |
InChI |
InChI=1S/F6Si.Mn/c1-7(2,3,4,5)6;/q-2;+2 |
Clé InChI |
HKNOHHNRCKRGGE-UHFFFAOYSA-N |
SMILES |
F[Si-2](F)(F)(F)(F)F.[Mn+2] |
SMILES canonique |
F[Si-2](F)(F)(F)(F)F.[Mn+2] |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
MnSiF6.6H2O, Silicate hexafluoro manganese hexahydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



